2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with an ethanesulfonyl group and a thiazole ring bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with α-haloketones under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Ethanethiosulfonyl Group: This step involves the sulfonylation of the benzamide core, typically using ethanesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the thiazole-thiophene intermediate with the ethanesulfonylated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO₄)
Reducing Agents: Pd/C with hydrogen gas, sodium borohydride (NaBH₄)
Substitution Reagents: Nitric acid (HNO₃), bromine (Br₂) with iron (Fe) catalyst
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene and thiazole rings.
Reduction: Amines from nitro groups.
Substitution: Nitrobenzamides or halogenated benzamides.
Scientific Research Applications
Chemistry
In chemistry, 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. Its ability to interact with biological macromolecules makes it useful in biochemical assays.
Medicine
Medically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could be a candidate for developing inhibitors of specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electron-rich thiophene and thiazole rings.
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene and thiazole rings can participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine
- 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene
Uniqueness
Compared to similar compounds, 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide stands out due to its benzamide core, which provides additional sites for functionalization and potential biological activity. The combination of the sulfonyl group with the thiophene and thiazole rings also enhances its electronic properties, making it more versatile in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-2-24(20,21)14-8-4-3-6-11(14)15(19)18-16-17-12(10-23-16)13-7-5-9-22-13/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRIYPQLIJBEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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